4-Bromo-1-sec-butyl-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-sec-butyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and alkylation to introduce the bromine and sec-butyl groups . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-sec-butyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the specific reaction pathway and conditions .
Scientific Research Applications
4-Bromo-1-sec-butyl-1H-pyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and sec-butyl group can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazol-3-amine: A simpler derivative without the sec-butyl group.
4-Bromo-1H-pyrazole: Lacks the amine and sec-butyl groups, making it less complex.
4-Bromo-1H-pyrazol-5-amine: Similar structure but with the amine group at a different position.
Uniqueness
The combination of these functional groups can lead to unique chemical properties and biological activities .
Properties
CAS No. |
1006470-53-6 |
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Molecular Formula |
C7H12BrN3 |
Molecular Weight |
218.09 g/mol |
IUPAC Name |
4-bromo-1-butan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C7H12BrN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
HNFQAJPOGZLIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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